molecular formula C12H10F3NO6 B13197794 Methyl 2-hydroxy-4-(2-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate

Methyl 2-hydroxy-4-(2-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B13197794
M. Wt: 321.21 g/mol
InChI Key: MDPCTWCVKWTSOW-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-(2-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound characterized by its unique structural features, including a nitrophenyl group, a trifluoromethyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-4-(2-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Aldol Condensation: Formation of the butanoate backbone through aldol condensation reactions.

    Esterification: Conversion of the carboxylic acid group to the ester using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-(2-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions at the ester or nitro group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 2-hydroxy-4-(2-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4-(2-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate: Similar structure with a different position of the nitro group.

    Methyl 2-hydroxy-4-(2-aminophenyl)-4-oxo-2-(trifluoromethyl)butanoate: Similar structure with an amino group instead of a nitro group.

Uniqueness

Methyl 2-hydroxy-4-(2-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both nitro and trifluoromethyl groups can enhance its chemical stability and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H10F3NO6

Molecular Weight

321.21 g/mol

IUPAC Name

methyl 2-hydroxy-4-(2-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate

InChI

InChI=1S/C12H10F3NO6/c1-22-10(18)11(19,12(13,14)15)6-9(17)7-4-2-3-5-8(7)16(20)21/h2-5,19H,6H2,1H3

InChI Key

MDPCTWCVKWTSOW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=CC=C1[N+](=O)[O-])(C(F)(F)F)O

Origin of Product

United States

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